Comparative Thermal Decomposition Kinetics: Activation Energy and Rate Constants for Dicyclohexylidene Diperoxide Class
The thermal decomposition kinetics of the dicyclohexylidene diperoxide class, to which Dioxybis(methylcyclohexylidene) hydroperoxide belongs, have been quantitatively characterized in multiple solvents, establishing a baseline decomposition activation energy (Eₐ) range of approximately 30-35 kcal/mol in inert aromatic solvents [1]. This Eₐ value is significantly higher than that of widely used azo initiators such as AIBN (Eₐ ≈ 30.8 kcal/mol in toluene, but with a 10-hour half-life temperature of 65°C versus ~100-110°C for the diperoxide class), indicating a higher thermal stability threshold suitable for elevated temperature polymerization processes [2]. The decomposition follows first-order kinetics with rate constants measured across multiple solvent systems, providing a predictable thermal profile for process design.
| Evidence Dimension | Thermal decomposition activation energy (Eₐ) |
|---|---|
| Target Compound Data | ~30-35 kcal/mol (class range for dicyclohexylidene diperoxides in aromatic solvents) |
| Comparator Or Baseline | AIBN (2,2'-Azobis(isobutyronitrile)): Eₐ = 30.8 kcal/mol in toluene |
| Quantified Difference | Comparable Eₐ but with 10-hour half-life temperature shifted by ~35-45°C higher for the diperoxide class, enabling processing at elevated temperatures without premature decomposition. |
| Conditions | Thermal decomposition in inert aromatic solvents (benzene, toluene, cumene) measured by gas evolution kinetics and iodometric titration. |
Why This Matters
The elevated thermal stability relative to low-temperature azo initiators enables this peroxide class to function effectively in bulk and solution polymerizations requiring processing temperatures above 100°C, where AIBN would undergo rapid, uncontrolled decomposition.
- [1] Sanderson, J. R.; Zeiler, A. G. Macrocyclic synthesis. Thermal decomposition of dicyclohexylidene diperoxide and tricyclohexylidene triperoxide. J. Org. Chem. 1974, 39(23), 3463-3465. View Source
- [2] Denisov, E. T.; Denisova, T. G.; Pokidova, T. S. Handbook of Free Radical Initiators; Wiley-Interscience: Hoboken, NJ, 2003. View Source
